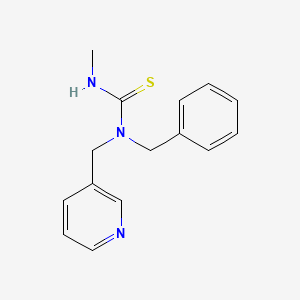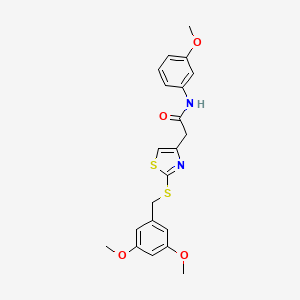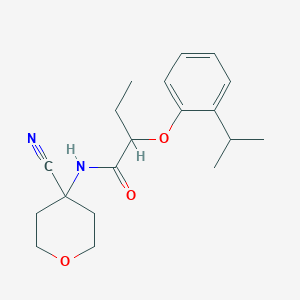![molecular formula C21H22ClN3O2 B2393056 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021066-91-0](/img/structure/B2393056.png)
3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as TASP0433864, is a novel small molecule that has been developed for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood, but it is believed to act through the inhibition of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is an important second messenger in various cellular processes. By inhibiting PDE4, this compound increases the levels of cAMP, which can lead to various cellular responses, including the inhibition of cell proliferation, reduction of inflammation, and improvement of cognitive functions.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different scientific research studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to have neuroprotective effects and can improve cognitive functions in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is its high purity, which makes it suitable for various lab experiments. It has also been found to have low toxicity and high solubility, which makes it easy to administer in animal models. However, one of the limitations of this compound is its low stability, which can lead to the formation of degradation products over time. Moreover, the mechanism of action of this compound is not fully understood, which can limit its potential therapeutic applications.
未来方向
There are various future directions for the scientific research of 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. One of the potential applications of this compound is in the treatment of cancer. Further studies are needed to investigate the efficacy of this compound in different cancer types and to elucidate its mechanism of action. Moreover, this compound has shown promising results in the treatment of inflammation and neurological disorders, and further studies are needed to explore its potential therapeutic applications in these areas. Additionally, the development of more stable analogs of this compound can further enhance its potential therapeutic applications.
合成方法
The synthesis of 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves a multi-step process that includes the reaction of 4-chlorobenzylamine with 3-bromobenzyl bromide to form the intermediate compound, which is further reacted with 2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-3-carboxylic acid to yield the final product. The overall yield of this process is around 20%, and the purity of the compound is more than 98%.
科学研究应用
3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to have neuroprotective effects and can improve cognitive functions in animal models of Alzheimer's disease.
属性
IUPAC Name |
3-benzyl-8-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c22-18-8-6-17(7-9-18)14-24-12-10-21(11-13-24)19(26)25(20(27)23-21)15-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSMNSBWDQGZFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-(3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)ethanone](/img/structure/B2392974.png)
![2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2392975.png)
![N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2392976.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2392977.png)
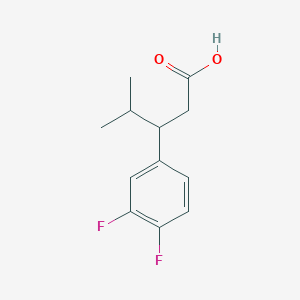
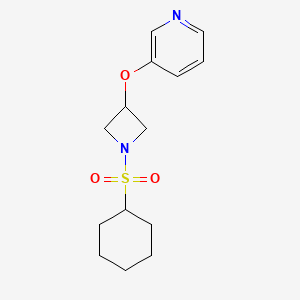
![4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2392981.png)
![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392984.png)
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2392986.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2392990.png)
![8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2392991.png)
